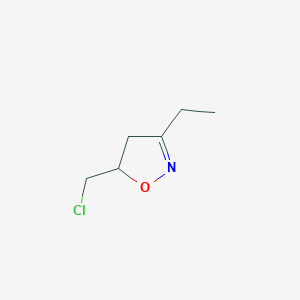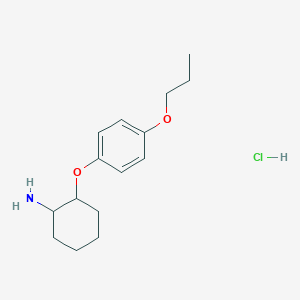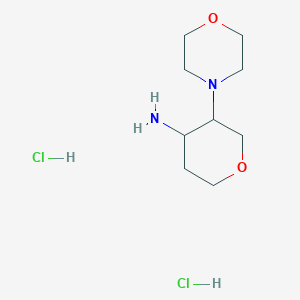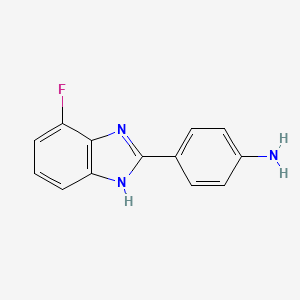
4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline
Vue d'ensemble
Description
4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline is a useful research compound. Its molecular formula is C13H10FN3 and its molecular weight is 227.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmaceutiques
L'imidazole, qui fait partie du composé, est connu pour être un élément central de nombreux médicaments en raison de sa large gamme de propriétés chimiques et biologiques . Il a été utilisé dans le développement de médicaments ayant diverses activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .
Activité antimicrobienne
Le composé a été testé pour son activité antimicrobienne contre divers micro-organismes. Il s'est avéré efficace contre les bactéries Gram-positives (Staphylococcus epidermidis et Bacillus subtilis), les bactéries Gram-négatives (Escherichia coli et Pseudomonas aeruginosa) et les champignons (Candida albicans et Aspergillus niger) .
Activités anti-inflammatoires et analgésiques
Les oxadiazoles, qui peuvent être synthétisés à partir du composé, ont montré des activités anti-inflammatoires et analgésiques .
Activité antitumorale
Les oxadiazoles ont également montré une activité antitumorale, ce qui rend le composé potentiellement utile dans la recherche sur le cancer .
Activité anticonvulsivante
Le composé pourrait être utilisé dans la synthèse de médicaments ayant une activité anticonvulsivante .
Activité antioxydante
Les oxadiazoles ont montré une activité antioxydante, ce qui pourrait rendre le composé utile dans le développement de médicaments pour les affections liées au stress oxydatif .
Activité herbicide
Le composé pourrait potentiellement être utilisé dans le développement d'herbicides, car les oxadiazoles ont montré une activité herbicide .
Activité antifongique
Le composé s'est avéré efficace contre les champignons, ce qui indique une utilisation potentielle dans le développement de médicaments antifongiques .
Propriétés
IUPAC Name |
4-(4-fluoro-1H-benzimidazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-10-2-1-3-11-12(10)17-13(16-11)8-4-6-9(15)7-5-8/h1-7H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKPGWFKTVJBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1443154.png)
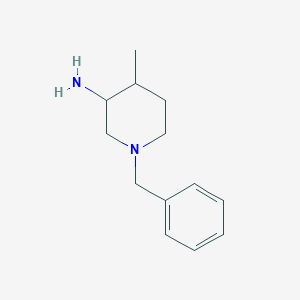
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)
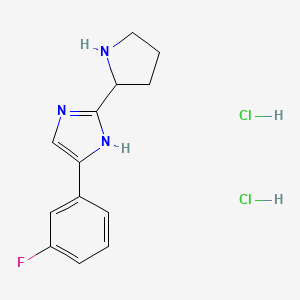
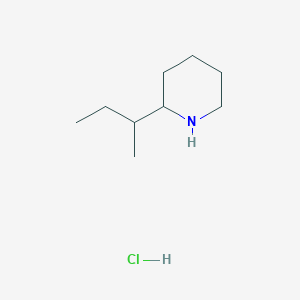
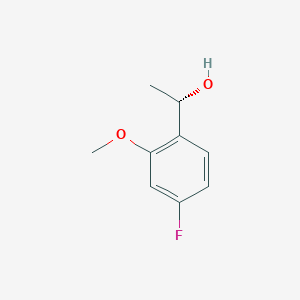
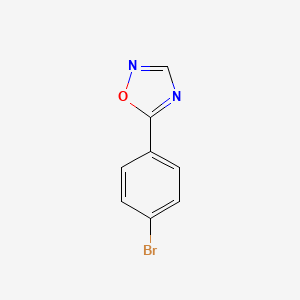
![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)
